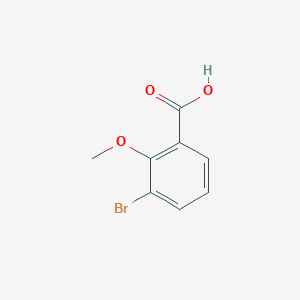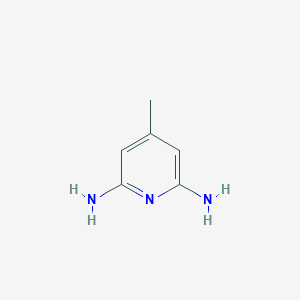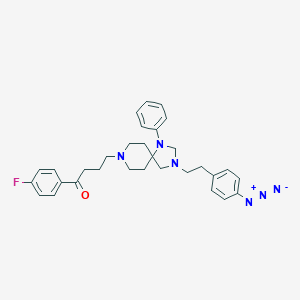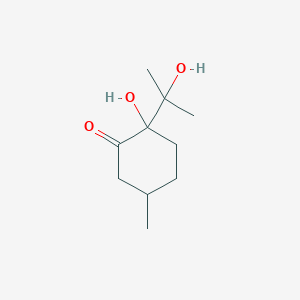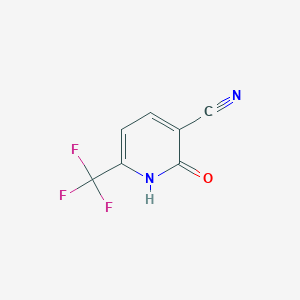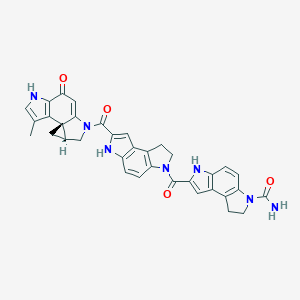
(+)-Cpi-cdpi2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Cpi-cdpi2 is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules known as inhibitors of protein-protein interactions (PPIs). These molecules have shown promise in treating various diseases, including cancer, Alzheimer's, and viral infections.
Wirkmechanismus
The mechanism of action of (+)-Cpi-cdpi2 involves binding to a specific site on the MDM2 protein, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antiviral properties.
Biochemische Und Physiologische Effekte
(+)-Cpi-cdpi2 has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and antiviral activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+)-Cpi-cdpi2 in lab experiments include its specificity for the MDM2-p53 interaction, its low toxicity profile, and its potential therapeutic applications. However, the compound has several limitations, including its complex synthesis method, limited availability, and high cost.
Zukünftige Richtungen
Several future directions for research on (+)-Cpi-cdpi2 include:
1. Developing more efficient and cost-effective methods for synthesizing the compound.
2. Investigating its potential therapeutic applications in other diseases, including Alzheimer's and viral infections.
3. Identifying other protein-protein interactions that can be targeted by small molecules like (+)-Cpi-cdpi2.
4. Developing analogs of (+)-Cpi-cdpi2 with improved pharmacological properties.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, (+)-Cpi-cdpi2 is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves inhibiting the interaction between MDM2 and p53, leading to the induction of apoptosis in cancer cells. Future research on this compound could lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of (+)-Cpi-cdpi2 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. Several research groups have developed different methods for synthesizing this compound, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
(+)-Cpi-cdpi2 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which play a crucial role in regulating cell growth and division. By inhibiting this interaction, (+)-Cpi-cdpi2 can induce apoptosis (programmed cell death) in cancer cells that overexpress MDM2.
Eigenschaften
CAS-Nummer |
114251-19-3 |
|---|---|
Produktname |
(+)-Cpi-cdpi2 |
Molekularformel |
C35H29N7O4 |
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
2-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C35H29N7O4/c1-16-14-37-31-28(43)12-29-35(30(16)31)13-17(35)15-42(29)33(45)25-11-20-18-6-8-40(26(18)4-2-22(20)39-25)32(44)24-10-21-19-7-9-41(34(36)46)27(19)5-3-23(21)38-24/h2-5,10-12,14,17,37-39H,6-9,13,15H2,1H3,(H2,36,46)/t17-,35+/m1/s1 |
InChI-Schlüssel |
SNYJVTXPSXNUSZ-FXTIPPFDSA-N |
Isomerische SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Kanonische SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Synonyme |
CPI-CDPI(2) CPI-CDPI2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



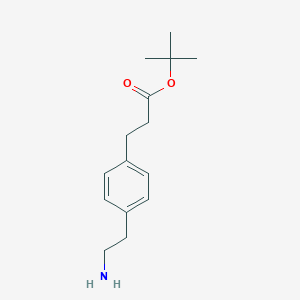
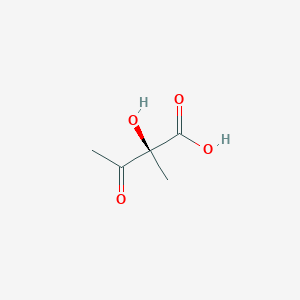
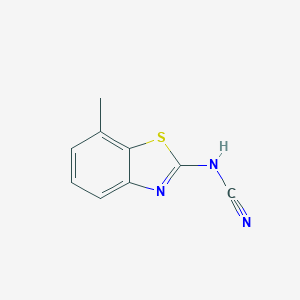
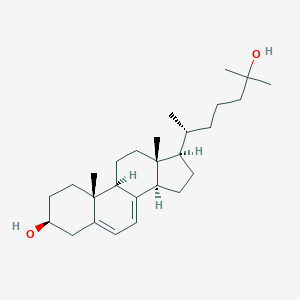
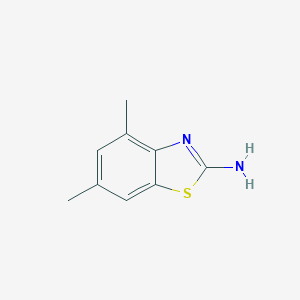
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
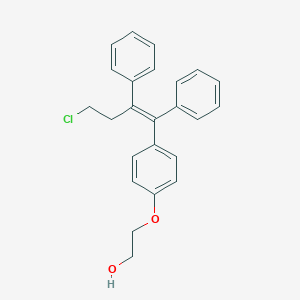
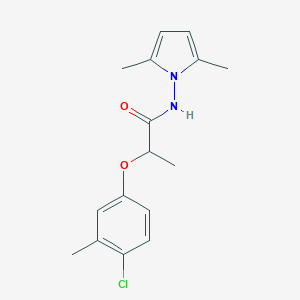
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
